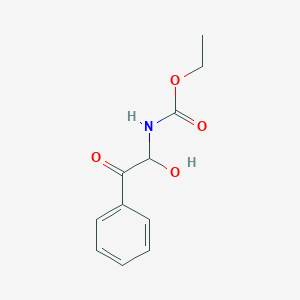

ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a carbamate group attached to an ethyl group and a phenylethyl moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate typically involves the reaction of ethyl carbamate with 2-oxo-2-phenylethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The carbamate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Used in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Ethyl carbamate: A simpler carbamate ester with similar chemical properties.

Phenylethyl carbamate: Contains a phenylethyl group but lacks the hydroxyl and oxo functionalities.

2-oxo-2-phenylethyl carbamate: Similar structure but without the ethyl group.

Uniqueness

Ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate is unique due to the presence of both hydroxyl and oxo functionalities, which impart distinct reactivity and biological activity.

Biological Activity

Ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and cholinesterase inhibition. This article synthesizes current research findings, including structure-activity relationships, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound can be characterized by its unique functional groups that contribute to its biological properties. The compound features a carbamate moiety linked to a phenethyl group, which is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various carbamate derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of related compounds against common bacterial strains:

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| This compound | 21 | Staphylococcus aureus |

| Propylcarbamate (R1=Cl) | 40 | Mycobacterium kansasii |

| Nitro-anilide derivative | 8 | Staphylococcus aureus |

The results indicate that this compound exhibits significant antimicrobial activity, comparable to standard antibiotics like ampicillin, with an MIC of 21 µM against Staphylococcus aureus .

Cholinesterase Inhibition

Cholinesterase inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's. This compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table presents IC50 values for related compounds:

| Compound | IC50 (µM) | Enzyme |

|---|---|---|

| This compound | 38.98 | AChE |

| Rivastigmine | 89.7 | AChE |

| N-Methyl-N-phenyl carbamate | 1.60 | BChE |

The compound demonstrated a moderate inhibition of AChE, with an IC50 value of 38.98 µM, suggesting potential therapeutic applications in cognitive disorders .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies indicate that variations in the alkyl or aryl substituents on the carbamate group significantly affect both antimicrobial and cholinesterase inhibitory activities. For instance, increased lipophilicity generally enhances antimicrobial efficacy but may reduce selectivity for cholinesterase inhibition .

Case Studies

Several case studies have explored the therapeutic potential of carbamates similar to this compound:

- In vitro Studies : Research conducted on THP-1 cells showed that compounds with similar structures exhibited low cytotoxicity, indicating a favorable safety profile for further development .

- Molecular Docking Studies : Docking simulations have suggested that this compound interacts effectively with active sites on cholinesterase enzymes, potentially leading to the development of more potent inhibitors .

Properties

Molecular Formula |

C11H13NO4 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

ethyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate |

InChI |

InChI=1S/C11H13NO4/c1-2-16-11(15)12-10(14)9(13)8-6-4-3-5-7-8/h3-7,10,14H,2H2,1H3,(H,12,15) |

InChI Key |

JMZWDXKACZYVJV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC(C(=O)C1=CC=CC=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.